rac Desmethyl Citalopram-d4 Hydrobromide: Physicochemical Profiling and Analytical Applications in LC-MS/MS
rac Desmethyl Citalopram-d4 Hydrobromide: Physicochemical Profiling and Analytical Applications in LC-MS/MS
Executive Summary
In the fields of forensic toxicology, therapeutic drug monitoring (TDM), and pharmacokinetics, the precise quantification of active pharmaceutical ingredients and their metabolites is paramount. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism to form its primary active metabolite, desmethylcitalopram (DCIT).
To accurately quantify DCIT in complex biological matrices (e.g., plasma, whole blood, and saliva), analytical scientists rely on stable isotope-labeled internal standards (SIL-IS). rac Desmethyl Citalopram-d4 Hydrobromide serves as the gold-standard SIL-IS for these assays[1]. By incorporating four deuterium atoms into its structure, this reference material provides a self-validating mechanism that corrects for matrix-induced ionization effects and variable extraction recoveries during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].
Physicochemical Profiling
Understanding the physical and chemical properties of rac Desmethyl Citalopram-d4 Hydrobromide is critical for optimizing stock solution stability, extraction efficiency, and chromatographic retention. The hydrobromide salt form is specifically engineered to enhance solid-state stability and aqueous solubility compared to its free-base counterpart[3].
Quantitative Chemical Properties
| Property | Specification |
| Chemical Name | rac Desmethyl Citalopram-d4 Hydrobromide |
| Synonyms | N-Desmethylcitalopram-d4 hydrobromide; 1-(4-Fluorophenyl-d4)-1-(3-methylamino-propyl)-1,3-dihydro-isobenzofuran-5-carbonitrile hydrobromide |
| Molecular Formula | C19H16D4BrFN2O |
| Molecular Weight | 395.30 g/mol |
| Unlabeled CAS Number | 1188264-72-3 (Unlabeled HCl) / 59729-32-7 (Citalopram HBr) |
| Physical State | Solid (Neat / Powder) |
| Solubility | Soluble in Methanol, DMSO, and Water |
| Storage Conditions | -20°C (Freezer), desiccated and protected from light |
Data sourced from standardized reference material specifications[3].
Metabolic Pathway & Pharmacokinetics
Citalopram is extensively metabolized in the liver primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. This N-demethylation process yields desmethylcitalopram, which retains pharmacological activity as an antidepressant and acts as an inhibitor of CYP2D6 and CYP2C19[1]. Further demethylation yields the secondary metabolite didesmethylcitalopram[4].
Metabolic pathway of Citalopram to Desmethylcitalopram via hepatic CYP450 enzymes.
Analytical Application: The Causality of SIL-IS in LC-MS/MS
When analyzing biological matrices, endogenous lipids and proteins often co-elute with target analytes, leading to ionization enhancement or suppression in the mass spectrometer's source.
The Mechanistic Advantage: By utilizing the -d4 isotopologue, researchers introduce a molecule with virtually identical physicochemical properties to the endogenous analyte. Because the deuterium atoms shift the mass by exactly +4 Da, the mass spectrometer can isolate the internal standard independently. If matrix effects suppress the ionization of the target analyte by 30%, the SIL-IS will also be suppressed by exactly 30%. Consequently, the ratio of the analyte peak area to the internal standard peak area remains constant. This creates a highly trustworthy, self-validating quantitative system that guarantees data integrity regardless of sample-to-sample matrix variations[2][5].
Experimental Protocol: UHPLC-MS/MS Quantification
The following step-by-step methodology details the extraction and quantification of desmethylcitalopram using rac Desmethyl Citalopram-d4 Hydrobromide as the internal standard. This protocol is designed to ensure maximum recovery and analytical specificity[2][5].
LC-MS/MS analytical workflow utilizing stable isotope-labeled internal standards.
Step 1: Preparation of the Self-Validating Internal Standard
-
Action: Dissolve rac Desmethyl Citalopram-d4 Hydrobromide in LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute further to a 50 ng/mL working solution.
-
Causality: Methanol ensures complete dissolution of the hydrobromide salt while preventing hydrolytic degradation. The early preparation of this SIL-IS establishes the baseline control; any subsequent volumetric errors during the assay will equally affect the target analyte and the IS, preserving the quantitative ratio[2].
Step 2: Matrix Spiking and Equilibration
-
Action: Aliquot 1.0 mL of the biological sample (e.g., human saliva or whole blood) into a centrifuge tube. Spike immediately with the 50 ng/mL working SIL-IS solution. Vortex vigorously and equilibrate for 5 minutes.
-
Causality: Introducing the internal standard before any extraction steps guarantees that the IS undergoes the exact same thermodynamic and kinetic losses as the endogenous desmethylcitalopram during sample clean-up, validating the recovery metrics[5].
Step 3: Solid-Phase Extraction (SPE) Clean-up
-
Action: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water. Load the spiked biological sample. Wash the cartridge with redistilled water containing formic acid (pH 3.5). Elute the analytes using dichloromethane or methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Causality: The acidic wash (pH 3.5) is a critical mechanistic choice. It keeps the secondary amine of desmethylcitalopram (pKa ~9.5) fully protonated, ensuring it binds tightly to the stationary phase via ionic and hydrophobic interactions, while polar matrix interferences are effectively washed away[2].
Step 4: UHPLC-MS/MS Acquisition
-
Action: Inject the reconstituted sample onto a C18 UHPLC column. Utilize a mobile phase consisting of acetonitrile and water with formic acid. Operate the mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
Causality: The +4 Da mass shift provided by the deuterium labeling allows the mass spectrometer to isolate the IS independently from the unlabeled analyte. By monitoring specific parent-to-daughter ion transitions, the system filters out background isobaric noise, achieving high specificity and a Limit of Quantitation (LOQ) often below 4.0 ng/mL[2][5].
References
-
[3] LGC Standards. "rac Desmethyl Citalopram-d4 Hydrobromide Product Overview". LGC Standards. 3
-
[1] MedChemExpress. "Desmethylcitalopram-d4 hydrochloride (DCIT-d4 hydrochloride)". MedChemExpress. 1
-
[2] PMC. "Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC". NIH. 2
-
[4] ResearchGate. "Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC". ResearchGate. 4
-
[5] Oxford Academic. "Quantification of Eight New Antidepressants and Five of their Active Metabolites in Whole Blood by High-Performance Liquid Chromatography". Journal of Analytical Toxicology. 5
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rac Desmethyl Citalopram-d4 Hydrobromide [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
